molecular formula C15H21N5O5 B15180729 [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate CAS No. 87970-07-8

[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate

Cat. No.: B15180729
CAS No.: 87970-07-8
M. Wt: 351.36 g/mol
InChI Key: GCTYFBHNQFEDDZ-UPSWMWPXSA-N
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Description

[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate is a complex organic compound that features a purine base attached to a pentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the formation of the oxolane ring and subsequent esterification with pentanoic acid. Key reagents used in these reactions include protected nucleosides, various catalysts, and solvents such as dimethylformamide and dichloromethane. The reaction conditions often require controlled temperatures and pH levels to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are crucial to obtain high-purity products suitable for research and application .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while nucleophilic substitution can introduce various functional groups to the purine base .

Scientific Research Applications

[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential role in nucleic acid analogs and as a probe for understanding enzyme-substrate interactions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.

    Industry: It is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism by which [(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate exerts its effects involves interactions with specific molecular targets. The purine base can bind to enzymes and receptors, influencing biochemical pathways. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate is unique due to its specific combination of a purine base with an oxolane ring and a pentanoate ester. This structure provides distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

CAS No.

87970-07-8

Molecular Formula

C15H21N5O5

Molecular Weight

351.36 g/mol

IUPAC Name

[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate

InChI

InChI=1S/C15H21N5O5/c1-2-3-4-9(22)25-12-11(23)8(5-21)24-15(12)20-7-19-10-13(16)17-6-18-14(10)20/h6-8,11-12,15,21,23H,2-5H2,1H3,(H2,16,17,18)/t8-,11-,12+,15-/m1/s1

InChI Key

GCTYFBHNQFEDDZ-UPSWMWPXSA-N

Isomeric SMILES

CCCCC(=O)O[C@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O

Canonical SMILES

CCCCC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

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